methyl 6-fluoro-4-methylpyridine-3-carboxylate
Description
Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a pyridine derivative featuring a fluorine atom at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position. This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry, agrochemicals, and materials science. The fluorine substituent enhances metabolic stability and electronegativity, while the methyl group contributes to lipophilicity and steric effects. The ester group at position 3 is a common pharmacophore, influencing reactivity and binding interactions .
Properties
CAS No. |
1803826-73-4 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Selection
The synthesis of methyl 6-fluoro-4-methylpyridine-3-carboxylate typically begins with halogenated pyridine derivatives. For example, 2,6-dichloropyridine-3-carboxylate esters serve as versatile intermediates due to their reactivity toward nucleophilic substitution. Coldwell et al. demonstrated that selective displacement of halogens at the 2- or 6-position can be achieved by varying reaction conditions. In one approach, methyl 2,6-dichloropyridine-3-carboxylate undergoes sequential substitutions:
-
Methoxylation at the 2-position using sodium methoxide in tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Fluorination at the 6-position via nucleophilic aromatic substitution (NAS) with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
This method yields methyl 2-methoxy-6-fluoropyridine-3-carboxylate, which can be further methylated at the 4-position using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH).
Solvent-Dependent Regioselectivity
The choice of solvent critically influences substitution regioselectivity. For instance:
-
In DMF , methyl 2,6-dichloropyridine-3-carboxylate reacts with 4-methylbenzenethiolate anion to favor substitution at the 6-position (97% selectivity).
-
In THF or CH₂Cl₂ , methoxide anion preferentially substitutes the 2-position.
This solvent effect is attributed to differential stabilization of transition states, where polar aprotic solvents like DMF enhance nucleophilicity at the 6-position due to reduced steric hindrance.
Bromination-Fluorination Approach via the Blaz-Schiemann Reaction
Stepwise Bromination and Fluorination
A patent by CN102898358A outlines a two-step process for introducing fluorine at the 6-position:
Step 1: Bromination
2-Hydroxy-5-nitro-6-picoline is treated with tribromophosphorus oxide (POBr₃) in acetonitrile at 110–130°C, yielding 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield.
Step 2: Fluorination
The brominated intermediate undergoes hydrogenation with Raney nickel in methanol to reduce the nitro group to an amine, followed by diazotization and fluorination via the Blaz-Schiemann reaction. This step replaces the amino group with fluorine, achieving the final fluoropyridine structure.
Reaction Conditions and Yield Optimization
-
Temperature Control : Bromination requires elevated temperatures (110–130°C) to ensure complete conversion.
-
Catalyst Efficiency : Raney nickel proves effective for nitro-group reduction, with a 90.0% yield reported for the aminopyridine intermediate.
Functionalization of Trifluoromethylpyridine Derivatives
Trifluoromethyl Group as a Directing Group
2,6-Dichloro-3-trifluoromethylpyridine serves as a precursor for introducing methyl and methoxy groups. The trifluoromethyl group stabilizes intermediates during substitution reactions, enabling selective functionalization. For example:
Challenges in Decarboxylation
Alkaline hydrolysis of ester intermediates (e.g., methyl 2-methoxy-6-methylaminopyridine-3-carboxylate) occasionally leads to decarboxylation, producing undesired byproducts. This issue is mitigated by conducting hydrolysis at low temperatures (0–5°C) and using dilute sodium hydroxide (NaOH).
Comparative Analysis of Synthetic Routes
Mechanistic Insights into Key Reactions
Nucleophilic Aromatic Substitution (NAS)
The NAS mechanism involves attack by a nucleophile (e.g., methoxide or fluoride) on the electron-deficient pyridine ring. In DMF, the solvent stabilizes the negatively charged transition state, favoring substitution at the 6-position due to reduced steric hindrance compared to the 2-position.
Blaz-Schiemann Reaction Mechanism
The Blaz-Schiemann reaction proceeds via diazotization of an aromatic amine to form a diazonium salt, which decomposes upon heating with hydrofluoric acid (HF) to yield the fluoroarene. This method is highly effective for introducing fluorine but requires careful handling of HF .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or converted to other esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 6-fluoro-4-methylpyridine-3-carboxylic acid.
Reduction: 6-fluoro-4-methylpyridine-3-methanol.
Esterification: Different esters depending on the alcohol used.
Scientific Research Applications
Synthesis Routes
Several synthetic strategies have been reported for producing methyl 6-fluoro-4-methylpyridine-3-carboxylate, including:
- Nucleophilic Substitution Reactions : Utilizing fluorinated pyridines as precursors.
- Esterification Processes : Involving the reaction of 6-fluoro-4-methylpyridine-3-carboxylic acid with methanol in the presence of acid catalysts.
Medicinal Chemistry
This compound has been investigated for its potential in drug development, particularly in targeting central nervous system disorders. Its ability to cross the blood-brain barrier suggests applications in treating conditions such as multiple sclerosis and other neurodegenerative diseases.
Case Study: Neuropharmacology
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The compound was shown to enhance synaptic plasticity and improve cognitive functions.
Radiopharmaceuticals
The compound serves as a precursor in the synthesis of fluorine-18 labeled radiotracers for Positron Emission Tomography (PET). Its derivatives are utilized to visualize brain activity and metabolic processes in vivo, providing critical insights into neurological disorders.
Case Study: PET Imaging
Research highlighted the successful application of this compound in synthesizing a PET radioligand that targets specific neuroreceptors. The radiochemical yield achieved was comparable to existing methods but with improved specificity .
Material Science Applications
This compound is also explored for its utility in material science, particularly in the development of functional materials and polymers.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to the hydrophobicity of polymers, making them suitable for various industrial applications.
Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 45 MPa |
| Water Absorption | <1% |
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares methyl 6-fluoro-4-methylpyridine-3-carboxylate with analogs differing in substituents at key positions:
Key Observations:
- Fluorine vs. Oxo/CF₃ : Fluorine at position 6 (target compound) improves metabolic stability compared to oxo or trifluoromethyl groups, which may increase polarity or acidity .
- Methyl vs. Amino Groups: The 4-methyl group in the target compound reduces hydrogen-bonding capacity compared to methylamino or isopropylamino analogs, impacting solubility .
- Ester Variations : Methyl esters (target) are more hydrolytically stable than ethyl esters (e.g., ), influencing pharmacokinetics .
Research Findings and Trends
Substituent-Driven Trends
- Lipophilicity: Methyl and fluorine substituents increase logP values, enhancing blood-brain barrier penetration compared to polar amino or oxo groups .
- Thermal Stability : Methyl esters (target) decompose at ~200°C, whereas ethyl esters () degrade at higher temperatures (~220°C) due to increased molecular weight .
Biological Activity
Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyridine ring with a fluorine atom at the 6-position and a methyl group at the 4-position, along with a carboxylate ester. The presence of these substituents is significant as they influence the compound's reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study on various pyridine derivatives demonstrated that modifications to the pyridine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing or electron-donating groups showed increased activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC) Data
The antibacterial activity of this compound can be quantified through MIC values. Table 1 summarizes the MIC values for this compound against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16.5 |
| Staphylococcus aureus | 8.0 |
| Bacillus subtilis | 12.5 |
| Pseudomonas aeruginosa | 20.0 |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that derivatives of pyridine can inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus niger. The compound's efficacy was evaluated through comparative studies with known antifungal agents.
Antifungal Efficacy Data
Table 2 presents the antifungal activity of this compound:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15.0 |
| Aspergillus niger | 25.0 |
| Fusarium oxysporum | 30.0 |
The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The fluorine substituent may enhance lipophilicity, allowing better penetration into microbial cells, thereby disrupting their function.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. For example, in a clinical setting, patients with recurrent urinary tract infections showed improvement when treated with formulations containing this compound alongside traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 6-fluoro-4-methylpyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Cyclocondensation of intermediates under catalytic conditions (e.g., trisodium citrate dihydrate in aqueous ethanol) to improve yield and purity .
- Use of continuous flow reactors for scalability, ensuring consistent temperature and mixing .
- Purification via column chromatography followed by recrystallization to isolate the final product.
- Key considerations: Monitor reaction progress using TLC or HPLC, and optimize solvent polarity to minimize side reactions.
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and assess purity. For example, pyridine ring protons appear as distinct downfield signals .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing cis configurations) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups like carboxylate esters (C=O stretch ~1700 cm⁻¹) .
Q. How can researchers ensure batch-to-batch consistency in purity and yield?
- Methodological Answer :
- Use HPLC with UV detection (≥95% purity threshold) and compare retention times against a certified reference standard .
- Employ Karl Fischer titration to control moisture content, which can affect reactivity in downstream applications.
- Document reaction parameters (temperature, catalyst loading) systematically to identify variability sources .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing fluorine with methoxy groups) and test in kinase inhibition assays. For example, fluorinated analogs may enhance metabolic stability .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .
- In Vitro Assays : Compare IC₅₀ values against control compounds to quantify potency shifts .
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
- Methodological Answer :
- Cross-Validation : Replicate analyses using multiple techniques (e.g., NMR, X-ray) to rule out instrumentation errors .
- Impurity Profiling : Use LC-MS to identify byproducts and adjust reaction conditions (e.g., reducing excess reagents) .
- Collaborative Verification : Share data with independent labs to confirm reproducibility .
Q. What strategies are effective for resolving conformational ambiguities in pyridine-based compounds?
- Methodological Answer :
- Crystallographic Analysis : Determine solid-state conformations and compare with solution-phase NMR data to assess flexibility .
- Variable-Temperature NMR : Study dynamic behavior (e.g., ring puckering) by observing signal splitting at low temperatures .
- Molecular Dynamics Simulations : Model solvent effects on conformational preferences .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with known sensitivity to fluorinated pyridines (e.g., EGFR or VEGFR families) .
- Assay Design : Use fluorescence-based ATP competition assays to measure inhibition kinetics.
- Control Experiments : Include positive controls (e.g., staurosporine) and assess cytotoxicity in cell lines to rule off-target effects .
Q. What synthetic challenges arise in achieving regioselectivity, and how can they be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution .
- Catalytic Systems : Optimize transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific positions .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperatures to favor desired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
